AMI-331 Hydrochloride

Description

Identification of Lead Molecules for CK1 Inhibition

The foundation for the development of AMI-331 was laid by identifying existing compounds with known kinase inhibitory activity that could serve as a starting point for chemical optimization.

The compound PHA767491, a 1,5,6,7-tetrahydro-2-(4-pyridinyl)-4H-pyrrolo[3,2-c]pyridin-4-one hydrochloride, was identified as a suitable parent molecule for the development of novel CK1 inhibitors. nih.gov While initially characterized as a dual inhibitor of cell division cycle 7 (Cdc7) and cyclin-dependent kinase 9 (Cdk9), its core structure presented a viable scaffold for modification to target the CK1 family. nih.gov This selection was based on its known kinase-binding properties, providing a solid chemical framework for targeted alterations aimed at increasing both potency and selectivity towards CK1.

Structure-Activity Relationship (SAR) Studies Leading to AMI-331

With PHA767491 as the starting point, a systematic SAR study was undertaken. This involved the synthesis of a series of analogues where specific chemical groups were introduced or modified to understand their impact on the molecule's ability to inhibit CK1.

The central strategy was to introduce specific chemical moieties at key positions on the PHA767491 scaffold and to evaluate the resulting changes in inhibitory activity. This iterative process of design, synthesis, and testing is fundamental to medicinal chemistry and was instrumental in the development of AMI-331.

One of the key modifications explored was the introduction of a propargyl group at the pyrrole (B145914) nitrogen atom of the parent molecule. nih.gov This modification resulted in the compound designated as AMI-212. nih.gov The addition of the small, rigid propargyl group was found to confer a stronger CK1 inhibitory activity compared to the original PHA767491 molecule. nih.gov This finding highlighted the importance of the pyrrole nitrogen position for interaction with the kinase.

In a parallel line of investigation, the effect of halogenation on the pyrrole ring was examined. Specifically, a bromine atom was introduced at the C3 position of the pyrrole ring, leading to the synthesis of AMI-23. nih.gov This modification also resulted in a significant enhancement of CK1 inhibitory activity over the parent compound, PHA767491, indicating that this position is also critical for the molecule's interaction with the target kinase. nih.gov

The culmination of this SAR study was the creation of a hybrid molecule that incorporated both of the beneficial modifications identified in the earlier stages. nih.gov By combining the propargyl group at the pyrrole nitrogen (as in AMI-212) and the bromine atom at the pyrrole C3 position (as in AMI-23), the researchers synthesized AMI-331. nih.gov This new compound exhibited a remarkable synergistic effect, proving to be approximately 100-fold more inhibitory than the original parent molecule, PHA767491. nih.gov Further proteomic studies using an affinity probe based on AMI-331 confirmed that its primary targets within the cell are indeed members of the CK1 kinase family, thus validating it as a potent and selective CK1 inhibitor. nih.gov

Structure

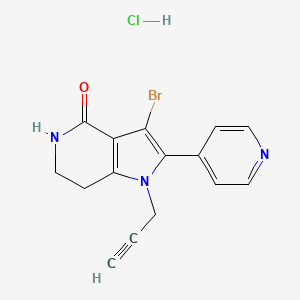

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C15H13BrClN3O |

|---|---|

Molecular Weight |

366.64 g/mol |

IUPAC Name |

3-bromo-1-prop-2-ynyl-2-pyridin-4-yl-6,7-dihydro-5H-pyrrolo[3,2-c]pyridin-4-one;hydrochloride |

InChI |

InChI=1S/C15H12BrN3O.ClH/c1-2-9-19-11-5-8-18-15(20)12(11)13(16)14(19)10-3-6-17-7-4-10;/h1,3-4,6-7H,5,8-9H2,(H,18,20);1H |

InChI Key |

XJBOYPOPBKJHLA-UHFFFAOYSA-N |

Canonical SMILES |

C#CCN1C2=C(C(=C1C3=CC=NC=C3)Br)C(=O)NCC2.Cl |

Origin of Product |

United States |

Discovery and Development of Ami 331 Hydrochloride

Synthetic Strategies for AMI-331 Hydrochloride Analogues

The development of AMI-331 from its parent compound, PHA767491, provides a clear blueprint for the synthetic strategies that can be employed to create a diverse range of analogues. The core of these strategies revolves around the targeted modification of the 1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one scaffold. The successful enhancements in activity observed with AMI-331 suggest that the pyrrole (B145914) ring is a key area for chemical exploration.

A pivotal study in the development of AMI-331 involved a structure-activity relationship (SAR) investigation of PHA767491. biorxiv.orgresearchgate.net This research demonstrated that specific substitutions on the pyrrole ring could significantly boost the compound's efficacy in lengthening the circadian period in Arabidopsis. biorxiv.orgresearchgate.net

Two key modifications proved to be particularly advantageous:

Substitution at the Pyrrole Nitrogen: The introduction of a propargyl group at the nitrogen atom of the pyrrole ring led to the creation of AMI-212, an analogue with enhanced period-lengthening activity compared to the parent compound. biorxiv.orgresearchgate.net

Substitution at the Pyrrole C3 Position: The addition of a bromine atom at the C3 position of the pyrrole ring resulted in another more active analogue, AMI-23. biorxiv.orgresearchgate.net

The culmination of this research was the synthesis of AMI-331, a hybrid molecule that incorporates both of these beneficial modifications. biorxiv.orgresearchgate.net The significantly heightened activity of AMI-331, reported to be approximately 100-fold stronger than PHA767491, underscores the success of this strategic combination of structural changes. biorxiv.org

Based on these findings, further synthetic strategies for generating novel AMI-331 analogues can be envisioned. These would logically focus on exploring a wider range of substituents at the pyrrole nitrogen and the C3 position. For instance, different alkyl, alkenyl, or aryl groups could be introduced at the nitrogen atom to probe the steric and electronic requirements for optimal activity. Similarly, the C3 position could be functionalized with various halogen atoms or other electron-withdrawing or electron-donating groups to fine-tune the electronic properties of the pyrrole ring.

Moreover, other positions on the heterocyclic core of AMI-331 could be subjected to modification. Alterations to the pyridinone ring system, for example, could be explored to investigate their impact on the compound's interaction with the CK1 binding site.

Molecular Mechanism of Action of Ami 331 Hydrochloride

Inhibition of Casein Kinase 1 (CK1) Activity

The primary molecular mechanism of AMI-331 hydrochloride is the direct inhibition of the enzymatic activity of CK1 family members. nih.gov This inhibition disrupts the phosphorylation of downstream target proteins, thereby affecting various biological pathways. In plants, for instance, this inhibition leads to the accumulation of key circadian clock proteins like PRR5 and TOC1, whose degradation is normally mediated by CK1. nih.govbiorxiv.org

The inhibitory effect of AMI-331 on CK1 has been quantified through in vitro kinase assays. These experiments typically involve combining a recombinant CK1 isoform, such as the Arabidopsis thaliana Casein Kinase 1-Like protein 4 (CKL4), with a model substrate like casein and ATP. biorxiv.org The kinase activity is measured by the amount of phosphate incorporated into the substrate. By introducing varying concentrations of the inhibitor, a dose-response curve can be generated to determine the half-maximal inhibitory concentration (IC50).

Research has shown that AMI-331 possesses strong CK1 inhibitory activity in these cell-free systems. nih.gov For the CKL4 isoform, AMI-331 exhibited an IC50 value of 0.7 µM. nih.govbiorxiv.org Its activity is not limited to a single isoform, as it also demonstrated an IC50 of 1.4 µM against CKL1. nih.gov

| CK1 Isoform | IC50 (µM) |

|---|---|

| CKL4 | 0.7 |

| CKL1 | 1.4 |

AMI-331 was developed as a more potent alternative to existing CK1 inhibitors, such as PHA767491. nih.gov Comparative studies highlight the superior efficacy of AMI-331. In direct in vitro kinase assays, the IC50 for AMI-331 was approximately five to seven times lower than that of PHA767491 against the CKL4 isoform. nih.govbiorxiv.org

The difference in potency is even more pronounced in vivo. The effective concentration of AMI-331 required to induce the accumulation of the clock proteins PRR5 and TOC1 in plants was 10–50 µM. nih.gov This is substantially lower than the 250–500 µM concentration range required for PHA767491 to achieve a similar effect. nih.gov Furthermore, when assessing its biological activity through circadian period-lengthening, AMI-331 was found to be about 100-fold more inhibitory than its parent molecule, PHA767491. nih.govnih.govresearchgate.net

| Parameter | AMI-331 | PHA767491 | Relative Potency |

|---|---|---|---|

| In Vitro CKL4 Inhibition (IC50) | ~0.7 µM | ~3.5 - 4.9 µM | ~5-7x stronger |

| In Vivo PRR5/TOC1 Accumulation (Effective Conc.) | 10–50 µM | 250–500 µM | >10x stronger |

| In Vivo Period-Lengthening Activity | - | - | ~100x stronger |

Target Identification and Selectivity Profiling

While in vitro assays confirm the inhibition of specific kinases, it is crucial to understand the broader interaction profile of an inhibitor within a complex biological system to confirm its primary targets and identify potential off-targets.

To identify the direct protein targets of AMI-331 in a cellular context, researchers have employed affinity proteomics. nih.gov This technique involves synthesizing a molecular probe version of the inhibitor, often by attaching a reactive group or an affinity tag that allows it to be immobilized on beads (e.g., AMI-329 beads, an analogue of AMI-331). researchgate.net A cellular protein extract is then incubated with these beads, allowing proteins that bind to the inhibitor to be captured. nih.gov

In a competitive binding experiment, the protein extract is co-incubated with the beads and increasing concentrations of free AMI-331. researchgate.net True targets of AMI-331 will bind to the free compound, preventing them from binding to the beads. These target proteins can then be identified and quantified using mass spectrometry, as they will be less abundant in the samples containing high concentrations of the free inhibitor. researchgate.netnih.gov

The results from affinity proteomics experiments using an AMI-331 probe have demonstrated that the compound is highly selective. nih.gov The primary proteins identified and enriched through this method were members of the CK1 kinase family. nih.govnih.govresearchgate.net This screening for direct target proteins confirmed that the strong biological effects observed, such as the lengthening of the circadian period, are due to the direct inhibition of CK1 rather than interactions with unexpected off-target proteins. biorxiv.org The high specificity shown in these proteome-wide analyses validates AMI-331 as a selective tool for studying CK1 functions. nih.govbiorxiv.org

Theoretical and Computational Approaches

While extensive biochemical and proteomic data exist for AMI-331, detailed theoretical and computational studies, such as molecular docking or molecular dynamics simulations specifically for this compound, are not widely reported in the available scientific literature. Such computational methods are valuable tools in drug discovery and mechanistic studies, often used to predict the binding mode of an inhibitor within the ATP-binding pocket of a target kinase and to rationalize its potency and selectivity. For other kinase inhibitors, in silico docking calculations have been used to explain divergent activities between similar molecules. nih.gov The application of these theoretical approaches could further elucidate the precise molecular interactions between AMI-331 and the various CK1 isoforms, potentially explaining its enhanced potency compared to parent compounds like PHA767491.

Molecular Docking Simulations of Ligand-Receptor Interactions

Molecular docking simulations have been instrumental in elucidating the binding mode of ligands to the dopamine D3 receptor (D3R), providing critical insights into the structural basis of affinity and selectivity. Although specific docking studies for this compound are not extensively detailed in publicly available literature, the wealth of research on other D3R antagonists allows for a comprehensive understanding of its probable interactions within the receptor's binding pocket.

Computational modeling of the three-dimensional structure of the D3R has been a significant focus of research, often utilizing homology modeling based on the crystal structures of related G protein-coupled receptors (GPCRs), such as rhodopsin, before the eventual crystallization of the D3R itself. These models have been crucial for virtual screening and understanding ligand-receptor interactions.

The binding site for antagonists within the D3R is located in a pocket formed by several transmembrane helices (TMs), specifically TM2, TM3, TM5, TM6, and TM7. A highly conserved aspartic acid residue in TM3, Asp110, is a critical anchor point for the binding of many aminergic GPCR ligands, including D3R antagonists. It is widely accepted that the positively charged amine group present in most antagonists forms a salt bridge with the carboxylate of Asp110. This interaction is considered fundamental for the high-affinity binding of these ligands.

Molecular docking studies with various D3R antagonists have consistently highlighted the importance of hydrophobic interactions with aromatic residues within the binding pocket. Key residues that contribute to the binding affinity and selectivity include phenylalanine, tryptophan, and tyrosine residues scattered throughout the transmembrane helices.

The selectivity of antagonists for the D3R over the closely related D2 receptor (D2R) is a key area of investigation in molecular modeling. While the orthosteric binding site (the primary binding site for the endogenous ligand, dopamine) is highly conserved between D2R and D3R, differences in the amino acid residues in the secondary binding pocket (SBP) are thought to confer selectivity. Docking simulations have been employed to explore how the chemical moieties of selective antagonists, like the aryl amide group found in some, can extend into this SBP and form specific interactions that are not possible in the D2R.

The table below summarizes key amino acid residues within the dopamine D3 receptor that are frequently identified in molecular docking studies as being crucial for the binding of selective antagonists.

| Transmembrane Helix | Key Amino Acid Residue | Type of Interaction |

| TM3 | Aspartic Acid (Asp110) | Ionic (Salt Bridge) |

| TM5 | Serine (Ser192, Ser196) | Hydrogen Bonding |

| TM6 | Phenylalanine (Phe345, Phe346) | Hydrophobic |

| TM7 | Tyrosine (Tyr373) | Aromatic |

| ECL2 | Cysteine (Cys103, Cys181) | Disulfide Bridge (structural) |

Interactive Data Table: Key Residues in D3R Antagonist Binding

Biological Applications and Research Models Utilizing Ami 331 Hydrochloride

Investigations in Plant Systems

The study of plant biology has been significantly advanced by the use of chemical genetics, and AMI-331 Hydrochloride is a prime example of a small molecule enabling new discoveries. nih.gov Its primary application in plant systems revolves around its ability to modulate the circadian clock, an internal timekeeping mechanism that governs a wide array of physiological and developmental processes in plants. tcichemicals.comnih.govnih.gov

Arabidopsis thaliana as a Model Organism

Arabidopsis thaliana, a small flowering plant, serves as a primary model organism in plant biology due to its relatively small genome, short life cycle, and ease of genetic manipulation. nih.govnih.gov It has been instrumental in studies involving this compound to understand the molecular underpinnings of the plant circadian clock. nih.govnih.gov The use of Arabidopsis has allowed for detailed investigations into how the inhibition of CK1 by this compound affects the core components of the plant's timekeeping machinery. elsevierpure.comnih.gov

Impact on Circadian Clock Regulation

The circadian clock in plants is a complex network of transcriptional-translational feedback loops (TTFLs) that drive rhythmic gene expression over a roughly 24-hour period. nih.govnih.gov This internal clock allows plants to anticipate and adapt to daily environmental changes, such as light and temperature fluctuations. nih.gov this compound has been shown to directly influence this regulatory network. tcichemicals.com

One of the most prominent effects of this compound in Arabidopsis is its ability to lengthen the period of the circadian clock. tcichemicals.comnih.gov This period-lengthening activity is a direct consequence of CK1 inhibition. nih.gov By treating Arabidopsis seedlings with this compound, researchers have observed a dose-dependent increase in the time it takes for the plant's internal rhythms to complete a full cycle. nih.gov This effect is a key indicator of the compound's in vivo efficacy and its direct impact on the core clock mechanism. nih.gov Notably, AMI-331 has been shown to be approximately 100-fold more inhibitory than its parent molecule, PHA767491. nih.gov

The core of the Arabidopsis circadian clock involves several key transcription factors, including PSEUDO-RESPONSE REGULATOR 5 (PRR5) and TIMING OF CAB EXPRESSION 1 (TOC1), which is also known as PRR1. elsevierpure.comnih.gov These proteins are crucial repressors within the TTFL. elsevierpure.com Research has demonstrated that this compound treatment leads to the accumulation of both PRR5 and TOC1 proteins. nih.gov

Casein kinase 1 (CK1) is known to phosphorylate PRR5 and TOC1, marking them for degradation. elsevierpure.comresearchgate.net By inhibiting CK1, this compound prevents this phosphorylation, leading to the stabilization and accumulation of these key clock proteins. nih.gov This modulation of PRR5 and TOC1 levels directly impacts the expression of their target genes, thereby altering the pace of the circadian clock. elsevierpure.com For instance, a double mutant of prr5 and toc1 was found to be less sensitive to the period-lengthening effects of a similar CK1 inhibitor, PHA767491, highlighting the central role of these proteins in the inhibitor's mechanism of action. elsevierpure.comnih.gov

Cellular Processes and Biological Pathways Affected by CK1 Inhibition in planta

The inhibition of casein kinase 1 by compounds like this compound has implications beyond the central circadian oscillator, affecting a range of cellular processes and biological pathways. CK1 is a highly conserved protein kinase family involved in diverse biological processes in eukaryotes. nih.gov In plants, where the CK1 family is particularly large, its roles are still being extensively explored. nih.govnih.gov

The phosphorylation of proteins is a fundamental mechanism for regulating their activity, stability, and localization. By inhibiting CK1, this compound can influence a multitude of pathways that are regulated by this kinase. For example, the stability of key regulatory proteins in various signaling pathways can be altered, leading to downstream effects on plant growth, development, and stress responses. nih.gov The accumulation of the clock proteins PRR5 and TOC1 due to CK1 inhibition, for instance, affects the expression of genes involved in processes such as hypocotyl growth. embopress.org

Broader Biochemical Research Applications

The utility of this compound extends beyond its application in studying the plant circadian clock. As a potent and selective inhibitor of the CK1 family, it serves as a valuable tool in broader biochemical research. nih.govnih.gov Affinity proteomics using a probe derived from AMI-331 has confirmed that its primary targets in Arabidopsis are indeed CK1 kinases. nih.govnih.gov

This specificity makes this compound a powerful instrument for:

Target validation: Confirming the role of specific CK1 isoforms in various biological processes.

Functional studies: Investigating the downstream consequences of inhibiting CK1 activity in different cellular contexts.

Drug discovery: Serving as a lead compound for the development of more potent or specific inhibitors for therapeutic or agricultural applications.

The development of this compound through a structure-activity relationship study, which led to a hybrid molecule with significantly enhanced inhibitory activity compared to its predecessor PHA767491, showcases a successful chemical biology approach. nih.govnih.gov This approach of designing and synthesizing novel chemical probes is crucial for advancing our understanding of complex biological systems. elsevierpure.com

Interactive Data Table: Research Findings on this compound

| Parameter | Finding | Reference |

|---|---|---|

| Mechanism of Action | Inhibitor of casein kinase 1 (CK1) | tcichemicals.comnih.gov |

| Model Organism | Arabidopsis thaliana | nih.govnih.gov |

| Primary Effect | Lengthens the period of the circadian clock | tcichemicals.comnih.gov |

| Molecular Impact | Leads to the accumulation of PRR5 and TOC1 proteins | nih.gov |

| Relative Potency | Approximately 100-fold more inhibitory than PHA767491 | nih.gov |

Enzyme Inhibition Studies Beyond CK1

While this compound is primarily recognized as a potent and selective inhibitor of Casein Kinase 1 (CK1), research into its broader kinase selectivity profile, particularly through the lens of its parent compound, PHA-767491, has revealed interactions with other enzyme systems. selleckchem.comnih.govnih.gov PHA-767491, from which AMI-331 is derived, is a dual inhibitor of Cell division cycle 7 (Cdc7) and Cyclin-dependent kinase 9 (CDK9), with IC50 values of 10 nM and 34 nM, respectively. selleckchem.com

Further studies on PHA-767491 have demonstrated a degree of selectivity against other kinases. For instance, it shows approximately 20-fold selectivity against CDK1/2 and GSK3-β, 50-fold selectivity against MK2 and CDK5, and 100-fold selectivity against PLK1 and CHK2. selleckchem.com The enhanced inhibitory profile of PHA-767491 is attributed to its potent inhibition of both DDK (Cdc7/Dbf4) and the CDK2-Rb-E2F transcriptional network. nih.govmdpi.com This dual activity provides a molecular basis for its significant anti-proliferative effects in certain cancer cell lines. nih.govmdpi.com

The synergistic effect of PHA-767491 with chemotherapeutic agents like 5-fluorouracil (B62378) in hepatocellular carcinoma cells is linked to its dual inhibition of Cdc7 and Cdk9. nih.gov This inhibition leads to the counteraction of Chk1 phosphorylation (a substrate of Cdc7) and a decrease in the expression of the anti-apoptotic protein Mcl-1 (a downstream target of Cdk9). nih.gov Although these findings are for the parent compound, they suggest potential, yet unconfirmed, broader inhibitory activities for AMI-331 beyond the CK1 family. Direct and comprehensive kinase profiling of AMI-331 itself would be necessary to definitively characterize its off-target enzyme inhibition profile.

Table 1: Selectivity Profile of PHA-767491 (Parent Compound of AMI-331)

| Kinase Target | IC50 (nM) | Selectivity Fold vs. Cdc7 |

|---|---|---|

| Cdc7 | 10 | 1 |

| CDK9 | 34 | ~3.4 |

| CDK1/2 | ~200 | ~20 |

| GSK3-β | ~200 | ~20 |

| MK2 | ~500 | ~50 |

| CDK5 | ~500 | ~50 |

| PLK1 | ~1000 | ~100 |

Data derived from studies on PHA-767491. selleckchem.com

Exploration of Receptor Interaction Modulations

Currently, there is no publicly available scientific literature or research data detailing the exploration of this compound's interaction with or modulation of any receptor systems, such as G protein-coupled receptors (GPCRs) or nuclear receptors. The primary focus of existing research has been on its role as a kinase inhibitor, specifically targeting the Casein Kinase 1 (CK1) family. researchgate.net Therefore, this section cannot be elaborated upon with factual findings.

Development of Research Tools and Probes

Synthesis and Application of AMI-331 Molecular Probes (e.g., AMI-329 beads)

To facilitate the identification of its biological targets, a molecular probe based on AMI-331, known as AMI-329 beads, has been synthesized and utilized in affinity proteomics studies. researchgate.net AMI-329 is a derivative of AMI-331 where an alkyl group has been introduced, allowing for its immobilization on a solid support. researchgate.net

Synthesis of AMI-329 Beads:

While the specific, detailed synthesis protocol for AMI-329 beads is not fully disclosed in the available literature, the general process for creating such affinity probes involves the covalent attachment of a small molecule ligand (in this case, an AMI-331 derivative) to a solid matrix, typically agarose (B213101) or magnetic beads. bioclone.netthermofisher.comnih.gov This immobilization is achieved through a chemical linker attached to a functional group on the ligand that is not critical for its binding activity. Common methods include:

Amine-reactive coupling: If the ligand has a primary amine, it can be coupled to beads that are activated with functional groups like N-hydroxysuccinimide (NHS) esters or aldehydes (via reductive amination). gbiosciences.compromega.comthermofisher.com

Carboxyl-reactive coupling: Ligands with carboxyl groups can be attached to amine-functionalized beads using carbodiimide (B86325) crosslinkers like EDC. gbiosciences.com

Photo-affinity labeling: This method uses a photo-reactive group to non-selectively form a covalent bond with the support upon UV irradiation, which can be useful when the ligand lacks suitable functional groups for directed coupling. nih.gov

For AMI-329, an alkyl group was introduced to AMI-331, suggesting a linker was incorporated at a position that does not interfere with its kinase binding motif to allow for attachment to the beads. researchgate.net

Application of AMI-329 Beads in Affinity Proteomics:

The primary application of AMI-329 beads has been in affinity pull-down assays coupled with mass spectrometry to identify the protein targets of AMI-331 in complex biological samples, such as plant cell lysates. researchgate.net The general procedure for this application is as follows:

Incubation: The AMI-329 beads are incubated with a cell lysate, allowing the immobilized AMI-331 derivative to bind to its target proteins.

Competitive Elution: To distinguish specific binders from non-specific interactions, a competitive elution is performed. The beads are washed, and then incubated with an excess of free AMI-331 at varying concentrations. Proteins that are specifically bound to the immobilized probe will be displaced by the free compound.

Protein Identification: The proteins that are eluted by the free AMI-331 are then identified using techniques like SDS-PAGE followed by mass spectrometry.

This competitive binding strategy demonstrated that the primary targets of AMI-331 in Arabidopsis thaliana are members of the Casein Kinase 1 (CKL) family. researchgate.net This affinity proteomics approach using AMI-329 beads has been a crucial tool in validating the selectivity and mechanism of action of AMI-331 as a potent CK1 inhibitor in plants. researchgate.net

Methodological Considerations in Ami 331 Hydrochloride Research

Experimental Design for In Vitro Assays

In vitro assays are fundamental for characterizing the direct interaction between AMI-331 Hydrochloride and its target enzymes, as well as for observing its effects at a cellular level.

To determine the inhibitory activity of this compound on its target kinases, in vitro kinase assays are employed. These assays typically involve incubating the purified kinase with its substrate and ATP in the presence of varying concentrations of the inhibitor. The activity of the kinase is then measured, often by quantifying the amount of phosphorylated substrate.

A key study in this area performed structure-activity relationship (SAR) analyses of AMI-331 and its parent compounds. biorxiv.orgnih.gov The inhibitory effects were quantified by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The IC50 values for AMI-331 and related compounds against Arabidopsis thaliana CASEIN KINASE 1-LIKE 4 (CKL4) and CKL1 were determined, demonstrating the high potency of AMI-331. nih.gov The IC50 value for AMI-331's effect on CKL4 kinase activity was found to be 0.7 µM, and for CKL1 activity, it was 1.4 µM. nih.gov These results indicate that AMI-331 is a strong inhibitor of CK1 activity in vitro. biorxiv.orgnih.gov

| Compound | Target Kinase | IC50 (µM) | Reference |

|---|---|---|---|

| AMI-212 | CKL4 | 1.2 | nih.gov |

| AMI-23 | CKL4 | 0.7 | nih.gov |

| AMI-331 | CKL4 | 0.7 | nih.gov |

| AMI-331 | CKL1 | 1.4 | nih.gov |

While much of the research on AMI-331 has been conducted on whole seedlings, the principles of cell-based assays are applicable. Studies have utilized transgenic Arabidopsis thaliana seedlings, which can be considered a collection of cells in a whole-organism context, to investigate the in vivo effects of AMI-331. For instance, treatment of seedlings with AMI-331 led to the accumulation of key clock proteins, PSEUDO-RESPONSE REGULATOR 5 (PRR5) and TIMING OF CAB EXPRESSION 1 (TOC1). nih.gov This indicates that AMI-331 inhibits the CK1-dependent degradation of these proteins within the plant's cells. nih.gov

Experimental Design for In Planta Studies

In planta studies are crucial for understanding the physiological consequences of inhibiting CK1 with this compound in the context of a whole plant.

A cornerstone of the research into AMI-331's effects on the plant circadian clock has been the use of genetically modified Arabidopsis thaliana. A key tool is the CCA1:LUC reporter line, where the luciferase (LUC) gene is driven by the promoter of the circadian clock gene CIRCADIAN CLOCK ASSOCIATED 1 (CCA1). researchgate.net This allows for non-invasive, real-time monitoring of gene expression by measuring the bioluminescence produced. nih.gov By treating these reporter plants with AMI-331, researchers can observe changes in the period and amplitude of the circadian rhythm. biorxiv.orgnih.gov

Furthermore, transgenic plants expressing tagged versions of clock proteins, such as PRR5-FLAG, PRR5-VP, and TOC1-VP, have been instrumental in demonstrating that AMI-331 treatment leads to the accumulation of these proteins. nih.govresearchgate.net

The primary phenotypic readout in the study of AMI-331 has been the analysis of the circadian clock period. Treatment with AMI-331 has been shown to significantly lengthen the circadian period in Arabidopsis thaliana. biorxiv.orgnih.gov This effect is dose-dependent and is a direct consequence of the inhibition of CK1 activity and the subsequent stabilization of clock proteins like PRR5 and TOC1. nih.govpnas.org

The period-lengthening activity of AMI-331 was found to be approximately 100-fold stronger than its parent compound, PHA767491. biorxiv.orgnih.gov For example, a low concentration of AMI-331 can induce a significant period lengthening, an effect that would require a much higher concentration of PHA767491 to achieve. nih.gov

| Compound | Concentration (µM) | Observed Phenotype in Arabidopsis thaliana | Reference |

|---|---|---|---|

| AMI-331 | 0.1 - 10 | Dose-dependent lengthening of the circadian period | nih.gov |

| AMI-331 | 10 - 50 | Accumulation of PRR5 and TOC1 proteins | nih.gov |

| PHA767491 | 250 - 500 | Accumulation of PRR5 and TOC1 proteins | nih.gov |

Advanced Analytical Techniques

To identify the specific protein targets of AMI-331 within the plant, advanced analytical techniques such as affinity proteomics have been employed. This involves creating a molecular probe version of AMI-331 that can be used to "fish out" its binding partners from a complex protein mixture extracted from plant cells.

In the case of AMI-331, an analogue of the inhibitor was attached to beads to create an affinity matrix. biorxiv.orgresearchgate.net This matrix was then incubated with protein lysates from Arabidopsis seedlings. The proteins that bound to the AMI-331 probe were then identified using mass spectrometry. This powerful approach confirmed that the primary targets of AMI-331 in vivo are indeed members of the casein kinase 1 family. biorxiv.orgnih.gov

Affinity Proteomics and Mass Spectrometry for Target Validation

A crucial step in characterizing a novel chemical probe like AMI-331 is the identification and validation of its molecular targets. Affinity proteomics, coupled with mass spectrometry, has been a cornerstone in this endeavor. This technique leverages the specific binding interaction between a compound and its protein targets to isolate and identify them from a complex biological sample.

In the case of AMI-331, researchers synthesized a derivative of the molecule that could be immobilized on a solid support, such as beads. This "baited" matrix was then incubated with a lysate from the model plant Arabidopsis thaliana. Proteins that bound to the immobilized AMI-331 were captured, while non-binding proteins were washed away. The captured proteins were subsequently eluted and identified using high-resolution mass spectrometry. This powerful approach unequivocally demonstrated that the primary targets of AMI-331 are members of the Casein Kinase 1 (CK1) family of proteins. nih.govresearchgate.net The selectivity of AMI-331 for CK1 kinases was a significant finding, establishing it as a specific inhibitor for this protein family in plants. nih.govresearchgate.net

The general workflow for target deconvolution using affinity proteomics and mass spectrometry involves several key steps:

Probe Immobilization: Covalent attachment of the small molecule (e.g., an analogue of AMI-331) to a solid support.

Protein Incubation: Incubation of the immobilized probe with a complex protein mixture, such as a cell or tissue lysate.

Affinity Capture: Selective binding of target proteins to the immobilized probe.

Washing: Removal of non-specifically bound proteins.

Elution: Release of the specifically bound proteins from the probe.

Proteomic Analysis: Identification of the eluted proteins using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).

This methodology is not only vital for initial target identification but also for assessing the selectivity of a compound across the entire proteome, thereby helping to anticipate potential off-target effects. nih.govki.senih.govresearchgate.neteuropeanreview.org

Bioluminescence-Based Circadian Rhythm Analysis

The circadian clock is an internal timekeeping mechanism that regulates a wide array of physiological processes in organisms, from plants to humans. In plants, the circadian clock governs processes such as photosynthesis, growth, and flowering time. The discovery of AMI-331's effect on the plant circadian clock was a key finding, and bioluminescence-based assays were instrumental in this research. nih.govnih.govnih.gov

This technique typically utilizes a reporter gene, such as firefly luciferase, fused to the promoter of a clock-regulated gene. nih.govnih.govresearchgate.net In Arabidopsis thaliana, the promoter of the CIRCADIAN CLOCK ASSOCIATED 1 (CCA1) gene is often used. researchgate.net When the CCA1 gene is expressed, the luciferase enzyme is also produced. In the presence of its substrate, luciferin, the enzyme emits light, and the intensity of this bioluminescence can be continuously monitored in living tissues using a luminometer. nih.govnih.govbiorxiv.orgbiorxiv.org The rhythmic pattern of light emission directly reflects the rhythmic activity of the CCA1 promoter, providing a real-time readout of the circadian clock's pace.

Researchers used this system to screen for compounds that alter the circadian period. They observed that treatment with AMI-331 significantly lengthens the period of the circadian clock in Arabidopsis seedlings in a dose-dependent manner. nih.govresearchgate.netresearchgate.net This period-lengthening activity served as a robust in vivo indicator of the inhibitory effect of AMI-331 on its target, CK1. nih.gov Indeed, the potency of AMI-331 and its analogues was directly correlated with their ability to lengthen the circadian period, highlighting the integral role of CK1 in regulating the plant circadian clock. nih.gov

Western Blotting for Protein Accumulation Studies

To understand the molecular mechanisms by which AMI-331 affects the circadian clock, researchers have employed Western blotting to study the accumulation of key clock proteins. Western blotting is a widely used technique to detect and quantify specific proteins in a sample. researchgate.netnih.govnih.govnih.govnih.govresearchgate.net

The process involves separating proteins from a cell lysate by size using gel electrophoresis. The separated proteins are then transferred to a membrane, which is subsequently incubated with an antibody that specifically recognizes the protein of interest. A secondary antibody, which is linked to a detectable label (e.g., an enzyme that produces a chemiluminescent signal), is then used to bind to the primary antibody. The resulting signal can be captured and quantified, providing a measure of the amount of the target protein in the original sample.

In studies involving AMI-331, it was hypothesized that the inhibition of CK1 would lead to changes in the phosphorylation status and, consequently, the stability of certain clock proteins. Research has shown that treatment with AMI-331 leads to the hyperaccumulation of the clock proteins PSEUDO-RESPONSE REGULATOR 5 (PRR5) and TIMING OF CAB EXPRESSION 1 (TOC1) in Arabidopsis. researchgate.netresearchgate.net This finding suggests that CK1-mediated phosphorylation is crucial for the degradation of these proteins and that by inhibiting CK1, AMI-331 stabilizes them. This stabilization of key clock components is a likely mechanism through which AMI-331 lengthens the circadian period. researchgate.net

Computational and Structural Biology Methodologies

The development and optimization of this compound have been significantly guided by computational and structural biology approaches. These methods provide insights into the molecular interactions between the inhibitor and its target, facilitating the rational design of more effective compounds.

Molecular Modeling and Simulation Techniques

Molecular modeling encompasses a suite of computational techniques used to represent and simulate the behavior of molecules. In the context of AMI-331, these methods are invaluable for understanding how the compound interacts with the ATP-binding pocket of Casein Kinase 1. By creating a three-dimensional model of the CK1 active site, researchers can computationally "dock" AMI-331 and its analogues into the binding site to predict their binding affinity and orientation. mdpi.com

These simulations can reveal key molecular interactions, such as hydrogen bonds and hydrophobic interactions, that are critical for the inhibitor's potency. For instance, the development of AMI-331 was the result of a structure-activity relationship (SAR) study of a parent compound, PHA767491. nih.gov The SAR study systematically modified the chemical structure of the parent compound and evaluated the effect of these changes on its biological activity (i.e., circadian period-lengthening). This process is guided by molecular modeling to understand why certain chemical modifications lead to enhanced activity. The discovery that adding a propargyl group at the pyrrole (B145914) nitrogen atom (as in AMI-212) or a bromine atom at the pyrrole C3 position (as in AMI-23) enhanced inhibitory activity was a direct outcome of such studies. nih.gov

Structure-Based Drug Design Principles Applied to AMI-331 Analogues

Structure-based drug design is a rational approach to drug discovery that relies on the three-dimensional structure of the biological target. jyamaguchi-lab.comnih.govresearchgate.net The goal is to design and synthesize compounds that will bind to the target with high affinity and selectivity. The development of AMI-331 is a prime example of the application of these principles.

The creation of AMI-331 was a "hybrid" strategy, combining the beneficial structural features of two other potent analogues, AMI-212 and AMI-23. nih.gov This approach was based on the hypothesis that incorporating both the propargyl group of AMI-212 and the bromine atom of AMI-23 into a single molecule would result in an even more potent inhibitor. This hypothesis was confirmed experimentally, as AMI-331 was found to be approximately 100-fold more inhibitory than the original parent compound, PHA767491. nih.govresearchgate.net

The principles of structure-based drug design continue to be applied in the development of analogues of AMI-331 and other kinase inhibitors. mdpi.comnih.govnih.govmiami.eduacs.orgfigshare.com By obtaining co-crystal structures of inhibitors bound to their target kinases, researchers can visualize the precise binding mode and use this information to design new analogues with improved properties, such as increased potency, enhanced selectivity for specific kinase isoforms, or better pharmacokinetic profiles. nih.govfigshare.com

Future Directions and Emerging Research Avenues

Elucidation of Broader Biological Roles of CK1 in Various Organisms Using AMI-331

Casein kinase 1 is an evolutionarily conserved protein kinase family that plays a crucial role in a wide array of biological processes across eukaryotes. nih.gov These processes include DNA damage signaling and repair, cell cycle progression, apoptosis, and the regulation of circadian rhythms. nih.gov While much is known about CK1's function in animal models, its comprehensive roles in other organisms, particularly plants, remain less understood. nih.gov This knowledge gap is partly due to the presence of a larger number of genes encoding CK1 in plants compared to animals, making functional redundancy a significant challenge for genetic studies. nih.govnih.gov

AMI-331 provides a powerful chemical tool to overcome this hurdle. Its ability to efficiently inhibit multiple members of the CK1 family in vivo offers a means to acutely and broadly disrupt CK1 function, allowing researchers to observe the immediate physiological and developmental consequences. nih.gov Affinity proteomics using an AMI-331 probe has confirmed that its primary targets are indeed CK1 kinases, underscoring its specificity. nih.govresearchgate.net By applying AMI-331 to a diverse range of organisms, from fungi to insects to various plant species, researchers can systematically probe the conserved and divergent functions of CK1. This approach will be instrumental in uncovering novel roles for CK1 in development, stress responses, and pathogenesis in organisms beyond the well-studied mammalian systems.

Application of AMI-331 in Exploring Uncharacterized Plant Physiological Processes

The study of plant physiology stands to benefit significantly from the application of AMI-331. The circadian clock, which governs numerous physiological processes in plants such as flowering time and stress responses, is a key target of CK1. nih.gov The potent inhibitory effect of AMI-331 on the circadian clock, evidenced by its period-lengthening activity in Arabidopsis, highlights its utility in dissecting the molecular gears of the plant clock. nih.gov

Beyond the circadian rhythm, AMI-331 can be employed to investigate other fundamental plant processes where CK1 is likely to play a regulatory role. These include:

Photoperiodism and Flowering: By modulating the circadian clock, AMI-331 can help elucidate how plants measure day length to time their transition to flowering.

Hormone Signaling: CK1 is implicated in various hormone signaling pathways. Applying AMI-331 can help to clarify its specific roles in auxin, cytokinin, and abscisic acid signaling, which are central to plant growth and development.

Stress Responses: Plants are constantly subjected to environmental stresses. AMI-331 can be used to probe the involvement of CK1 in signaling pathways that mediate responses to both biotic and abiotic stressors.

By observing the phenotypic and molecular changes induced by AMI-331 treatment, researchers can gain insights into the intricate regulatory networks that govern plant life.

Development of Next-Generation CK1 Inhibitors Based on the AMI-331 Scaffold

The structure-activity relationship (SAR) studies that led to the development of AMI-331 provide a solid foundation for designing the next generation of CK1 inhibitors. nih.gov The key modifications, a propargyl group at the pyrrole (B145914) nitrogen atom (as in AMI-212) and a bromine atom at the pyrrole C3 position (as in AMI-23), were shown to significantly enhance inhibitory activity compared to the parent molecule, PHA767491. nih.gov

Future drug discovery efforts can leverage the AMI-331 scaffold to:

Improve Isoform Selectivity: While AMI-331 is a potent pan-CK1 inhibitor, developing inhibitors with greater selectivity for specific CK1 isoforms (e.g., CK1δ or CK1ε) is a key objective for therapeutic applications, particularly in diseases like Alzheimer's and cancer. nih.gov The high degree of conservation in the ATP-binding site of kinases makes achieving specificity a challenge. frontiersin.org

Enhance Pharmacokinetic Properties: Further chemical modifications can be explored to optimize the metabolic stability, bioavailability, and other pharmacokinetic properties of AMI-331, making it more suitable for in vivo studies and potential clinical applications.

Explore Allosteric Inhibition: Current CK1 inhibitors, including AMI-331, are ATP-competitive. frontiersin.org A promising future direction is the discovery of allosteric modulators that bind to sites other than the highly conserved ATP-binding pocket. frontiersin.org This approach could lead to inhibitors with greater specificity for individual CK1 isoforms.

By systematically modifying the AMI-331 structure and exploring novel inhibitory mechanisms, scientists can develop a new arsenal (B13267) of chemical probes and potential drug candidates targeting the CK1 family.

Integration of Chemical Biology with Genetic Approaches for Comprehensive Pathway Delineation

The most comprehensive understanding of CK1's biological functions will come from the integration of chemical biology approaches using tools like AMI-331 with traditional genetic methods. This synergistic strategy allows researchers to overcome the limitations of each individual approach.

For instance, in organisms with large CK1 gene families, creating higher-order mutants to study functional redundancy can be technically challenging and time-consuming. AMI-331 can be used to rapidly assess the global impact of CK1 inhibition, guiding the design of more targeted genetic experiments. Conversely, genetic studies can validate the on-target effects of AMI-331 and help to identify the specific CK1 isoforms responsible for the observed phenotypes.

This integrated approach can be particularly powerful for:

Target Validation: Confirming that the effects of AMI-331 are due to the inhibition of CK1 and not off-target interactions.

Pathway Mapping: Combining AMI-331 treatment with transcriptomic, proteomic, and metabolomic analyses in both wild-type and mutant backgrounds can provide a detailed picture of the signaling pathways regulated by CK1.

Uncovering Genetic Interactions: Screening for genetic suppressors or enhancers of AMI-331 sensitivity can reveal novel components of CK1-regulated pathways.

By combining the temporal and dose-dependent control offered by chemical inhibitors with the precision of genetics, researchers can achieve a more complete and nuanced understanding of the critical roles played by the casein kinase 1 family in health and disease.

Q & A

Q. What is the biochemical mechanism of action of AMI-331 Hydrochloride as a casein kinase 1 (CK1) inhibitor?

this compound selectively inhibits CK1 isoforms by competitively binding to the ATP-binding pocket of the kinase domain, thereby disrupting phosphorylation-dependent signaling pathways. Researchers should validate its specificity using kinase activity assays (e.g., radioactive ATP incorporation or fluorescence-based methods) and compare inhibition profiles against related kinases to rule off-target effects. Structural studies (e.g., X-ray crystallography) can further elucidate binding interactions .

Q. What experimental models are appropriate for studying this compound’s efficacy in cellular pathways?

Use cell lines with upregulated CK1 activity or disease models (e.g., circadian rhythm disorders, cancer). Dose-response curves should be established using concentrations ranging from 1 nM to 10 µM, with controls for solvent effects (e.g., DMSO). Viability assays (MTT, ATP-luminescence) and Western blotting for phosphorylated substrates (e.g., PERIOD proteins) are critical for assessing functional outcomes .

Q. How should this compound be stored to maintain stability in laboratory settings?

Store lyophilized powder at -20°C in a desiccated environment. For aqueous solutions, prepare fresh batches in PBS (pH 7.4) and avoid freeze-thaw cycles. Monitor degradation via HPLC or LC-MS, particularly for hydrolytic byproducts common in hydrochloride salts .

Advanced Research Questions

Q. How can researchers resolve contradictory data on this compound’s off-target effects across different cell types?

Contradictions may arise from cell-specific expression of CK1 isoforms or differential metabolic processing. Employ isoform-specific siRNA knockdowns alongside AMI-331 treatment to isolate target effects. Proteomic profiling (e.g., phospho-kinase arrays) and computational docking simulations can identify unintended kinase interactions. Replicate experiments in at least three biological replicates to ensure statistical robustness .

Q. What methodologies optimize in vivo pharmacokinetic profiling of this compound?

Use LC-MS/MS for plasma and tissue quantification in rodent models. Administer via intraperitoneal injection (5–20 mg/kg) and collect serial blood samples over 24 hours. Adjust formulations (e.g., PEGylation or liposomal encapsulation) to enhance bioavailability, referencing protocols for similar hydrochloride compounds like metformin hydrogels .

Q. How should researchers design experiments to assess this compound’s synergy with other kinase inhibitors?

Apply combination index (CI) analysis using Chou-Talalay methodology. Pre-treat cells with subtherapeutic doses of AMI-331 and co-administer inhibitors (e.g., mTOR or PI3K inhibitors). Monitor synergistic effects via high-content imaging (apoptosis markers) and transcriptomic analysis (RNA-seq). Validate findings in 3D spheroid or organoid models to mimic physiological complexity .

Safety and Compliance

Q. What personal protective equipment (PPE) is required when handling this compound?

Use nitrile gloves (tested for chemical permeation resistance; consult Ansell or MAPA guidelines), lab coats, and safety goggles. Conduct operations in a fume hood with HEPA filters. For spills, neutralize with sodium bicarbonate and dispose via hazardous waste protocols per institutional guidelines .

Q. How should researchers validate the purity of synthesized this compound batches?

Perform NMR (¹H/¹³C) to confirm structural integrity and ICP-MS for heavy metal contamination (<20 µg/g). Assess hygroscopicity via Karl Fischer titration and validate solubility profiles in biorelevant media (FaSSIF/FeSSIF) .

Data Analysis and Reproducibility

Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound?

Apply nonlinear regression (e.g., log[inhibitor] vs. response in GraphPad Prism) to calculate IC₅₀ values. Use ANOVA with post-hoc Tukey tests for multi-group comparisons. For omics data, implement false discovery rate (FDR) correction and pathway enrichment analysis (DAVID, GSEA) .

Q. How can researchers address batch-to-batch variability in this compound’s bioactivity?

Standardize synthesis protocols (e.g., amine hydrochloride salt preparation with orthoesters) and implement quality control checkpoints (HPLC purity ≥98%). Cross-validate biological activity in parallel assays (e.g., kinase inhibition and cell viability) across batches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.